

Dihydrogen Phosphite Tautomerism in Solution: A Technical Guide

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Compound of Interest

Compound Name: *Dihydrogen phosphite*

Cat. No.: *B1232310*

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Abstract

This technical guide provides an in-depth analysis of the tautomeric equilibrium of **dihydrogen phosphite** (phosphorous acid, H_3PO_3) in solution. It is established that **dihydrogen phosphite** exists as a dynamic equilibrium between two tautomeric forms: the predominant tetracoordinated phosphonic acid, $HPO(OH)_2$, and the significantly minor tricoordinated phosphorous acid, $P(OH)_3$. This document synthesizes experimental and computational data to quantify this equilibrium, outlines detailed protocols for its investigation using ^{31}P Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, and elucidates the proposed mechanism of interconversion. This guide is intended for researchers, scientists, and professionals in drug development and organophosphorus chemistry who require a comprehensive understanding of the solution-state behavior of this fundamental phosphorus oxoacid.

Introduction

Dihydrogen phosphite, commonly known as phosphorous acid, is a key intermediate in organophosphorus chemistry and holds relevance in various industrial and biological contexts. A crucial aspect of its chemistry is the prototropic tautomerism between a pentavalent, tetracoordinated species and a trivalent, tricoordinated species. The position of this equilibrium and the kinetics of interconversion are profoundly influenced by the surrounding solvent medium and have significant implications for the reactivity of **dihydrogen phosphite**. While the tetracoordinated tautomer is thermodynamically dominant, the trivalent form, despite its low concentration, is often implicated in reactions where the phosphorus atom acts as a

nucleophile, such as in the formation of metal complexes. A thorough understanding of this tautomerism is therefore paramount for predicting and controlling the reactivity of **dihydrogen phosphite** in solution.

The Tautomeric Equilibrium

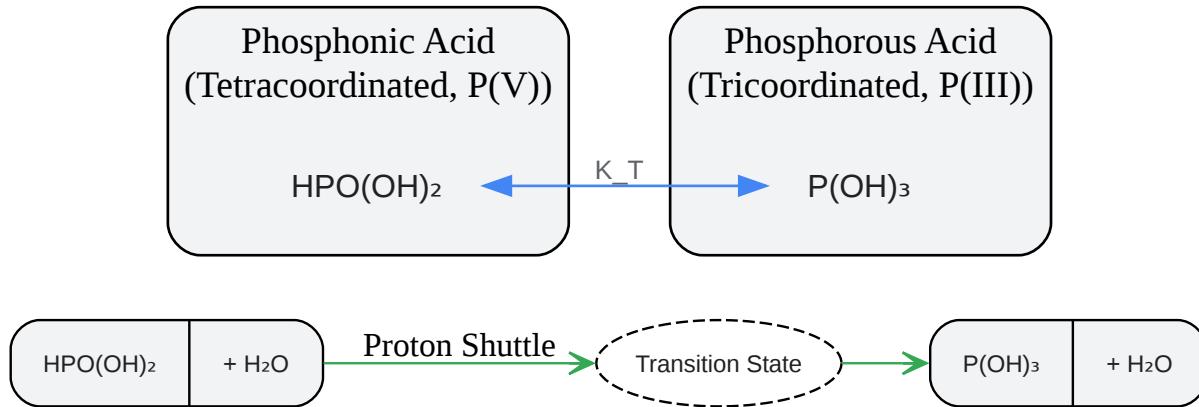
The tautomeric equilibrium of **dihydrogen phosphite** in solution is represented by the interconversion of two distinct isomers:

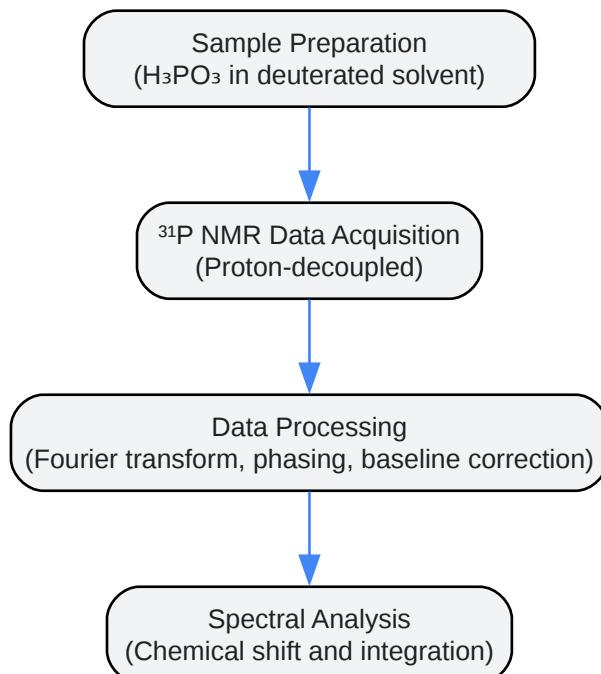
- Phosphonic acid (Tetracoordinated, P(V)): $\text{HPO}(\text{OH})_2$
- Phosphorous acid (Tricoordinated, P(III)): $\text{P}(\text{OH})_3$

In aqueous solution, the equilibrium lies overwhelmingly towards the phosphonic acid form. This preference is attributed to the greater thermodynamic stability of the $\text{P}=\text{O}$ double bond compared to the $\text{P}-\text{OH}$ single bonds.

Quantitative Analysis of the Equilibrium

The equilibrium between the two tautomers can be quantified by the equilibrium constant, K_T , and the Gibbs free energy of tautomerization, ΔG_{taut} .





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